Serabelisib

Catalog No.
S548404
CAS No.
1268454-23-4
M.F
C19H17N5O3
M. Wt
363.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Serabelisib

CAS Number

1268454-23-4

Product Name

Serabelisib

IUPAC Name

[6-(2-amino-1,3-benzoxazol-5-yl)imidazo[1,2-a]pyridin-3-yl]-morpholin-4-ylmethanone

Molecular Formula

C19H17N5O3

Molecular Weight

363.4 g/mol

InChI

InChI=1S/C19H17N5O3/c20-19-22-14-9-12(1-3-16(14)27-19)13-2-4-17-21-10-15(24(17)11-13)18(25)23-5-7-26-8-6-23/h1-4,9-11H,5-8H2,(H2,20,22)

InChI Key

BLGWHBSBBJNKJO-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)C2=CN=C3N2C=C(C=C3)C4=CC5=C(C=C4)OC(=N5)N

Solubility

Soluble in DMSO, not in water

Synonyms

INK1117; INK-1117; INK 1117; MLN1117; MLN 1117; MLN-1117; TAK-117; TAK 117; TAK117; Serabelisib

Canonical SMILES

C1COCCN1C(=O)C2=CN=C3N2C=C(C=C3)C4=CC5=C(C=C4)OC(=N5)N

Description

The exact mass of the compound Serabelisib is 363.1331 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Serabelisib is a small molecule compound primarily recognized for its role as a selective inhibitor of the phosphoinositide 3-kinase alpha isoform. It is also known by other names, including MLN1117 and TAK-117. The compound has the chemical formula C19H17N5O3C_{19}H_{17}N_{5}O_{3} and a molecular weight of approximately 363.377 g/mol. Its structure features a benzoxazole moiety linked to an imidazopyridine, which contributes to its biological activity against various cancer types, particularly those harboring mutations in the PIK3CA gene .

Serabelisib's mechanism of action hinges on its ability to target PI3K delta and gamma isoforms. By binding to the ATP-binding pocket of these enzymes, Serabelisib competitively inhibits ATP from binding. ATP is essential for PI3K's activity, as it phosphorylates downstream signaling molecules that regulate cell growth, proliferation, and survival. Consequently, Serabelisib disrupts this signaling pathway, potentially leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells [].

Inhibiting PI3K pathway in Cancer

Studies have shown that Serabelisib can inhibit the PI3K pathway by targeting specific enzymes within the pathway, most notably PI3Kα []. This disrupts the signaling cascade downstream, leading to the suppression of cell growth and proliferation in cancer cells []. This makes Serabelisib a promising candidate for treating various cancers where the PI3K pathway is dysregulated.

Preclinical Studies and Cancer Models

Serabelisib has been evaluated in preclinical studies using various cancer cell lines and animal models. These studies have shown antitumor activity against different cancers, including breast cancer, endometrial cancer, and head and neck cancers [, ]. The results from these preclinical studies provided the rationale for further clinical trials to assess Serabelisib's efficacy in human cancer patients.

Involved include:

  • Phosphorylation Inhibition: Serabelisib competes with ATP for binding at the active site of the phosphoinositide 3-kinase enzyme, preventing the phosphorylation of inositol lipids.
  • Signal Transduction Disruption: The inhibition leads to reduced activation of the Akt pathway, which is vital for cell growth and metabolism .

Serabelisib exhibits significant anti-cancer properties by targeting cancer cells with PIK3CA mutations. Preclinical studies have demonstrated that it can induce apoptosis in various tumor types, including breast cancer and other solid tumors. The compound's selectivity for the alpha isoform allows for a more targeted therapeutic approach, minimizing effects on other kinases and reducing potential side effects associated with broader-spectrum inhibitors .

The synthesis of Serabelisib involves several key steps:

  • Formation of Benzoxazole: The initial step typically includes the condensation of appropriate phenolic and carbonyl precursors to form the benzoxazole ring.
  • Imidazopyridine Construction: Subsequent reactions are performed to construct the imidazopyridine moiety, often involving cyclization reactions.
  • Final Coupling: The final step involves coupling the two moieties to yield Serabelisib in its active form.

These synthetic routes are optimized for yield and purity, ensuring that the final product meets pharmaceutical standards for clinical use .

Serabelisib is primarily being investigated for its potential use in cancer therapy, particularly in treating tumors with PIK3CA mutations. Clinical trials are ongoing to evaluate its efficacy and safety profile in various cancer types, including:

  • Breast cancer
  • Colorectal cancer
  • Endometrial cancer

The drug's ability to selectively inhibit a critical pathway in cancer cell survival makes it a promising candidate for targeted therapies in oncology .

Serabelisib's interactions with other drugs and biological systems are crucial for understanding its pharmacokinetics and potential side effects. Key findings from interaction studies include:

  • Drug Metabolism: Serabelisib does not significantly inhibit major cytochrome P450 enzymes at therapeutic concentrations, suggesting a lower risk of drug-drug interactions.
  • Combination Therapies: Studies are exploring its effectiveness in combination with other therapies, including immune checkpoint inhibitors and other targeted agents, to enhance therapeutic outcomes against resistant tumors .

Several compounds share similarities with Serabelisib regarding their mechanism of action or chemical structure. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
IdelalisibSelective inhibitor of phosphoinositide 3-kinase deltaPrimarily used in hematological malignancies
BuparlisibBroad-spectrum phosphoinositide 3-kinase inhibitorTargets multiple isoforms
PictilisibDual inhibitor of phosphoinositide 3-kinase and mTORCombines two mechanisms for enhanced efficacy
DactolisibInhibitor targeting both phosphoinositide 3-kinase and mTOR pathwaysFocuses on dual inhibition

Uniqueness of Serabelisib: Unlike these compounds, Serabelisib specifically targets only the alpha isoform of phosphoinositide 3-kinase, potentially leading to fewer side effects while maintaining efficacy against tumors with specific genetic backgrounds .

Target Specificity and Isoform Selectivity (p110α vs. p110β/γ/δ)

Serabelisib demonstrates exceptional selectivity for the p110α isoform of phosphoinositide 3-kinase, achieving biochemical inhibitory concentration 50 values ranging from 4 to 18 nanomolar against phosphoinositide 3-kinase alpha [8] [21]. This selectivity profile distinguishes serabelisib from other phosphoinositide 3-kinase inhibitors through its preferential targeting of the alpha isoform over the beta, gamma, and delta variants [5].

The molecular basis for serabelisib's isoform selectivity stems from its exploitation of non-conserved amino acid residues within the adenosine triphosphate-binding pocket of p110α [12]. Key selectivity determinants include interactions with glutamine 859 and valine 851, which are unique to the p110α isoform and differ from corresponding residues in other phosphoinositide 3-kinase isoforms [12] [15]. These specific amino acid interactions enable serabelisib to achieve greater than 55-fold selectivity for p110α over p110β and p110γ, while maintaining 37-55-fold selectivity over p110δ [8] [21].

Comparative analysis reveals that serabelisib exhibits superior selectivity compared to several other phosphoinositide 3-kinase alpha inhibitors. While alpelisib demonstrates 50-63-fold selectivity for p110α over p110β and 260-fold selectivity over p110γ, serabelisib maintains consistent selectivity across all non-alpha isoforms [5] [8]. The structural basis for this selectivity involves hydrogen bonding interactions with the carboxamide functionality, which forms specific contacts with glutamine 859 in p110α but encounters steric hindrance or unfavorable interactions in other isoforms [12] [15].

Table 1: Serabelisib Biochemical and Cellular Activity Profile

Assay TypeValueReference
Phosphoinositide 3-Kinase Alpha Biochemical Inhibitory Concentration 504-18 nanomolar [8] [21]
Phosphoinositide 3-Kinase Beta Biochemical Inhibitory Concentration 50>1000 nanomolar [8] [21]
Phosphoinositide 3-Kinase Gamma Biochemical Inhibitory Concentration 50>1000 nanomolar [8] [21]
Phosphoinositide 3-Kinase Delta Biochemical Inhibitory Concentration 50670-1000 nanomolar [8] [21]
Phosphoinositide 3-Kinase Alpha Cellular Inhibitory Concentration 5027 nanomolar [8]
Phosphoinositide 3-Kinase Delta Cellular Inhibitory Concentration 50100 nanomolar [8]
Cellular Selectivity (δ/α)3.8-fold [8]
Biochemical Selectivity (β/α)>55-fold [8] [21]
Biochemical Selectivity (γ/α)>55-fold [8] [21]
Biochemical Selectivity (δ/α)37-55-fold [8] [21]

The cellular activity of serabelisib reflects its biochemical selectivity profile, with cellular inhibitory concentration 50 values of 27 nanomolar for phosphoinositide 3-kinase alpha-dependent cells compared to 100 nanomolar for phosphoinositide 3-kinase delta-dependent cells [8]. This 3.8-fold cellular selectivity for p110α over p110δ demonstrates that the biochemical selectivity translates effectively to cellular systems [8].

Molecular dynamics simulations have revealed that serabelisib's selectivity is compromised by specific phosphoinositide 3-kinase alpha mutations commonly found in cancer [11]. The E542K mutation significantly impairs serabelisib's interaction with phosphoinositide 3-kinase alpha, reducing binding affinity and potentially affecting therapeutic efficacy in tumors harboring this mutation [11]. Conversely, the H1047R mutation shows preserved binding affinity for serabelisib, suggesting differential sensitivity based on mutation status [11].

Table 2: Phosphoinositide 3-Kinase Alpha Inhibitor Selectivity Comparison

InhibitorPhosphoinositide 3-Kinase Alpha Inhibitory Concentration 50 (nanomolar)α/β Selectivityα/γ Selectivityα/δ Selectivity
Serabelisib4-18>55-fold>55-fold37-55-fold
Alpelisib5-3950-63-fold260-fold50-fold
Inavolisib0.67>200-fold>200-fold>200-fold
Taselisib4-1316-fold25-fold1.5-fold

Allosteric Modulation of Phosphoinositide 3-Kinase/Akt/mechanistic Target of Rapamycin Signaling

Serabelisib exerts profound effects on the phosphoinositide 3-kinase/Akt/mechanistic target of rapamycin signaling cascade through both direct enzymatic inhibition and indirect allosteric modulation mechanisms [2] [4]. The compound's interaction with phosphoinositide 3-kinase alpha results in comprehensive pathway suppression, affecting multiple downstream signaling nodes including Akt phosphorylation, mechanistic target of rapamycin complex 1 activity, and eukaryotic translation initiation factor 4E-binding protein 1 phosphorylation [2] [4].

Research demonstrates that serabelisib, when combined with the dual mechanistic target of rapamycin complex 1/mechanistic target of rapamycin complex 2 inhibitor sapanisertib, achieves superior pathway inhibition compared to single-node inhibitors [2] [4]. This combination approach effectively suppresses eukaryotic translation initiation factor 4E-binding protein 1 phosphorylation, a critical readout of mechanistic target of rapamycin activity that is often resistant to single-agent phosphoinositide 3-kinase inhibition [2] [4]. The enhanced pathway suppression results from the prevention of compensatory feedback mechanisms that typically limit the efficacy of single-node inhibitors [2] [4].

The allosteric effects of serabelisib extend beyond direct enzymatic inhibition to include modulation of phosphoinositide 3-kinase alpha membrane interactions [17]. Adenosine triphosphate-competitive inhibitors like serabelisib can regulate the membrane-binding capacity of phosphoinositide 3-kinase alpha, reducing the amount of enzyme capable of productive membrane interaction without affecting binding affinity [17]. This mechanism contributes to the overall inhibitory effect by limiting the enzyme's access to its lipid substrates [17].

Serabelisib's impact on allosteric regulation is particularly evident in its differential effects on wild-type versus mutant phosphoinositide 3-kinase alpha [17]. Wild-type phosphoinositide 3-kinase alpha shows greater sensitivity to serabelisib-mediated membrane interaction modulation compared to oncogenic mutants like H1047R, which may explain differential therapeutic responses in tumors with varying mutation profiles [17]. This selective modulation of membrane interactions represents a unique mechanism of action that extends beyond traditional competitive inhibition [17].

The compound also influences the conformational dynamics of phosphoinositide 3-kinase alpha through allosteric mechanisms that affect the population of catalytically competent enzyme states [29]. These dynamic changes do not alter the ground-state enzyme structure but shift the conformational ensemble toward inactive states, thereby reducing overall catalytic activity [29]. This allosteric regulation involves communication between distant protein regions, including the regulatory domains and the catalytic site [29].

Competitive Adenosine Triphosphate-Binding Site Interactions

Serabelisib functions as a competitive inhibitor of adenosine triphosphate binding within the phosphoinositide 3-kinase alpha catalytic domain [17]. The compound occupies the adenosine triphosphate-binding pocket, preventing the natural substrate from accessing the catalytic site and thereby blocking the phosphorylation of phosphatidylinositol 4,5-bisphosphate to phosphatidylinositol 3,4,5-trisphosphate [6].

The structural basis for serabelisib's adenosine triphosphate-competitive inhibition involves multiple molecular interactions within the binding pocket [12] [15]. Key interactions include hydrogen bonding with the backbone carbonyl of valine 851 and the side chain of glutamine 859, both of which contribute significantly to the compound's selectivity for phosphoinositide 3-kinase alpha over other isoforms [12] [15]. Additional hydrophobic interactions with residues proline 778, isoleucine 800, lysine 802, and isoleucine 848 provide binding affinity and contribute to the overall stability of the inhibitor-enzyme complex [15].

Table 3: Serabelisib Molecular Interactions with Phosphoinositide 3-Kinase Alpha

Interaction TypeDescriptionContribution to Selectivity
Adenosine Triphosphate-binding site occupationCompetitive inhibition at adenosine triphosphate-binding siteModerate
Hydrogen bond with Glutamine 859Key selectivity interaction with glutamine 859 in phosphoinositide 3-kinase alphaHigh
Hydrogen bond with Valine 851Backbone hydrogen bond for selectivityHigh
Hydrophobic pocket interactionInteractions with proline 778, isoleucine 800, lysine 802, isoleucine 848Moderate
Affinity pocket bindingNon-conserved region targetingHigh
Hinge region interactionConserved hinge residue contactsLow
Selectivity pocket formationLimited specificity pocket formationLow

The competitive nature of serabelisib's inhibition is evidenced by its ability to be displaced by increasing adenosine triphosphate concentrations in biochemical assays [17]. This characteristic distinguishes it from non-competitive or allosteric inhibitors that maintain their inhibitory effects regardless of substrate concentration [17]. The competitive mechanism ensures that inhibition is most pronounced under physiological adenosine triphosphate concentrations, making it effective in cellular environments [17].

Crystallographic and molecular dynamics studies reveal that serabelisib binding induces minimal conformational changes in the phosphoinositide 3-kinase alpha structure, consistent with its role as an adenosine triphosphate-competitive inhibitor [15] [11]. The compound fits well within the existing adenosine triphosphate-binding pocket without requiring significant protein rearrangement, contributing to its selectivity and potency [15]. However, subtle conformational changes do occur, particularly in flexible loop regions adjacent to the binding site, which may contribute to the compound's specific interaction profile [11].

The adenosine triphosphate-competitive mechanism of serabelisib is further supported by its effects on downstream signaling readouts [6] [13]. Inhibition of phosphoinositide 3-kinase alpha catalytic activity leads to reduced Akt phosphorylation at serine 473 and threonine 308, decreased mechanistic target of rapamycin signaling as measured by ribosomal protein S6 and eukaryotic translation initiation factor 4E-binding protein 1 phosphorylation, and altered cellular metabolism [6] [13]. These effects are consistent with blockade of the enzyme's natural catalytic function through competitive adenosine triphosphate binding site occupation [6] [13].

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

363.13313942 g/mol

Monoisotopic Mass

363.13313942 g/mol

Heavy Atom Count

27

Appearance

Brown solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

43J9Q56T3W

Wikipedia

Serabelisib

Dates

Modify: 2023-08-15
1: Yea SS, So L, Mallya S, Lee J, Rajasekaran K, Malarkannan S, Fruman DA. Effects of novel isoform-selective phosphoinositide 3-kinase inhibitors on natural killer cell function. PLoS One. 2014 Jun 10;9(6):e99486. doi: 10.1371/journal.pone.0099486. eCollection 2014. PubMed PMID: 24915189; PubMed Central PMCID: PMC4051752.
2: So L, Yea SS, Oak JS, Lu M, Manmadhan A, Ke QH, Janes MR, Kessler LV, Kucharski JM, Li LS, Martin MB, Ren P, Jessen KA, Liu Y, Rommel C, Fruman DA. Selective inhibition of phosphoinositide 3-kinase p110α preserves lymphocyte function. J Biol Chem. 2013 Feb 22;288(8):5718-31. doi: 10.1074/jbc.M112.379446. Epub 2012 Dec 28. PubMed PMID: 23275335; PubMed Central PMCID: PMC3581375.

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